![molecular formula C15H11ClFN3OS B4179984 3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B4179984.png)
3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide
Overview
Description
3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression regulation. It has also been found to inhibit the activity of certain kinases, which are proteins that play a role in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of fungi. In addition, it has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide is its broad range of biological activities. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities, making it a versatile compound for scientific research. However, one of the limitations of 3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide is its potential toxicity. It is important to carefully evaluate the safety of this compound before using it in lab experiments.
Future Directions
There are several future directions for the study of 3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative disorders. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. In addition, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Scientific Research Applications
3-chloro-N-(4,6-dimethyl-2-pyrimidinyl)-4-fluoro-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, anti-inflammatory, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
3-chloro-N-(4,6-dimethylpyrimidin-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3OS/c1-7-6-8(2)19-15(18-7)20-14(21)13-12(16)11-9(17)4-3-5-10(11)22-13/h3-6H,1-2H3,(H,18,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQAFMWCNPQWJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4,6-dimethylpyrimidin-2-yl)-4-fluoro-1-benzothiophene-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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